N-(1-Phenylhexa-1,5-dien-3-yl)aniline
Description
Properties
CAS No. |
144661-26-7 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-(1-phenylhexa-1,5-dien-3-yl)aniline |
InChI |
InChI=1S/C18H19N/c1-2-9-17(19-18-12-7-4-8-13-18)15-14-16-10-5-3-6-11-16/h2-8,10-15,17,19H,1,9H2 |
InChI Key |
JSRIGJPIVTXRGL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=CC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Key Structural Features | Aryl Substitutions | Diene System |
|---|---|---|---|
| This compound | Aniline, phenyl-substituted hexa-1,5-dienyl | Unsubstituted aniline | Conjugated 1,5-diene |
| Fendiline Analogues | Arylalkylamines/amides, no conjugated dienes | Varied (e.g., methyl) | Absent |
| Compounds 3l, 3m (Ir-catalyzed) | Methoxy-substituted aniline, methyl-dienyl chains | 4-Methoxyaniline | Conjugated 3,5-diene |
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable, inferences can be made:
- Conjugation Effects: The conjugated diene in the target compound may enhance UV/Vis absorption compared to non-conjugated fendiline analogues.
- Steric Effects : Methyl groups on the diene chain in 3l/3m introduce steric hindrance absent in the target compound, affecting conformational flexibility.
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